molecular formula C19H10Cl2F3N3O B2906859 3-(2,6-Dichlorophenyl)-5-{2-[2-(trifluoromethyl)anilino]vinyl}-4-isoxazolecarbonitrile CAS No. 338402-67-8

3-(2,6-Dichlorophenyl)-5-{2-[2-(trifluoromethyl)anilino]vinyl}-4-isoxazolecarbonitrile

Cat. No.: B2906859
CAS No.: 338402-67-8
M. Wt: 424.2
InChI Key: GQEIZUDMUHSGAI-CMDGGOBGSA-N
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Description

3-(2,6-Dichlorophenyl)-5-{2-[2-(trifluoromethyl)anilino]vinyl}-4-isoxazolecarbonitrile is a complex organic compound that features a combination of dichlorophenyl, trifluoromethyl, anilino, vinyl, isoxazole, and carbonitrile groups

Preparation Methods

The synthesis of 3-(2,6-Dichlorophenyl)-5-{2-[2-(trifluoromethyl)anilino]vinyl}-4-isoxazolecarbonitrile typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

3-(2,6-Dichlorophenyl)-5-{2-[2-(trifluoromethyl)anilino]vinyl}-4-isoxazolecarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

    Addition: Addition reactions, such as Michael addition, can occur at the vinyl group, leading to the formation of new carbon-carbon bonds.

Scientific Research Applications

3-(2,6-Dichlorophenyl)-5-{2-[2-(trifluoromethyl)anilino]vinyl}-4-isoxazolecarbonitrile has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The unique structural properties of this compound make it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate the biological activity of this compound, including its potential as an anticancer agent or its effects on specific cellular pathways.

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorophenyl)-5-{2-[2-(trifluoromethyl)anilino]vinyl}-4-isoxazolecarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

3-(2,6-Dichlorophenyl)-5-{2-[2-(trifluoromethyl)anilino]vinyl}-4-isoxazolecarbonitrile can be compared with similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-5-[(E)-2-[2-(trifluoromethyl)anilino]ethenyl]-1,2-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10Cl2F3N3O/c20-13-5-3-6-14(21)17(13)18-11(10-25)16(28-27-18)8-9-26-15-7-2-1-4-12(15)19(22,23)24/h1-9,26H/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEIZUDMUHSGAI-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC=CC2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(F)(F)F)N/C=C/C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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